
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic ester group is a key functional group that allows for the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic molecules.
准备方法
The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxyazepane-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester can be oxidized to form boronic acids or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds.
作用机制
The mechanism by which tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the stability of the boronic ester and its ability to form reactive intermediates.
相似化合物的比较
Similar compounds to tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronic ester functional group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its azepane ring, which provides distinct steric and electronic properties compared to other boronic esters.
属性
分子式 |
C18H32BNO4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-8-9-14(10-12-20)13-19-23-17(4,5)18(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI 键 |
QJWFHEVSRNVEIX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
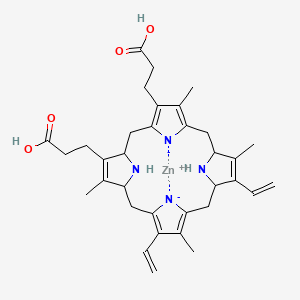





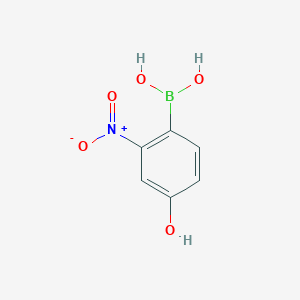
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
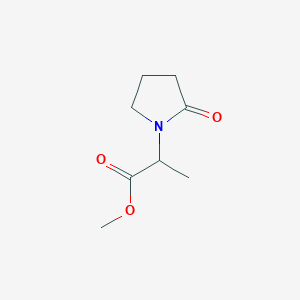
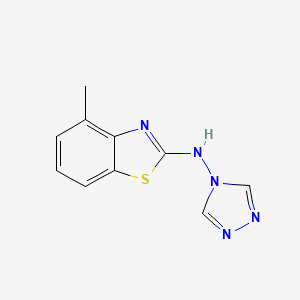
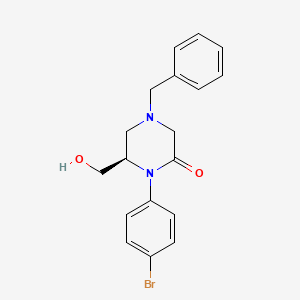
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)
